![molecular formula C21H22F3N3OS2 B2564817 N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide CAS No. 392301-25-6](/img/structure/B2564817.png)
N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide is a derivative of adamantane, which is a bulky, rigid, and diamond-like structure. Adamantane derivatives have been extensively studied due to their potential biological activities, including antiviral, antimicrobial, and anti-inflammatory properties .
Synthesis Analysis
The synthesis of adamantane derivatives typically involves the formation of the adamantyl cation, which can then be used to introduce the adamantyl group into various heterocycles and phenolic compounds. For example, the attack of the adamantyl cation on thiocresols results in adamantylsulfanyl compounds . In another approach, nano-MgO and ionic liquid-catalyzed 'green' synthesis protocols have been developed for the synthesis of adamantyl-imidazolo-thiadiazoles, which are a class of compounds related to the one .
Molecular Structure Analysis
The molecular structure of adamantane derivatives can significantly influence their biological activity. For instance, the crystal structures of carboxamido and sulfanyl analogues of 2-(1-adamantylamino)pyridine have been studied, revealing that conformational rigidity and the presence of intramolecular hydrogen bonds can affect the activity of these molecules . The adamantane core provides a rigid framework that can be functionalized with various substituents to target different biological pathways.
Chemical Reactions Analysis
Adamantane derivatives can undergo various chemical reactions to yield new compounds with potential biological activities. For example, the reaction of 5-(1-adamantyl)-4-phenyl-1,2,4-triazoline-3-thione with formaldehyde and substituted piperazines yields N-Mannich bases, while reactions with 2-aminoethyl chloride can produce both S-substituted and N-substituted derivatives . These reactions demonstrate the versatility of adamantane as a scaffold for the development of new therapeutic agents.
Physical and Chemical Properties Analysis
The physical and chemical properties of adamantane derivatives are influenced by the adamantane core and the attached functional groups. The bulky nature of the adamantane structure imparts a degree of lipophilicity, which can affect the compound's solubility and permeability across biological membranes. The presence of functional groups such as the trifluoromethyl group can also impact the electronic properties and reactivity of the molecule .
Aplicaciones Científicas De Investigación
1. Noncovalent Interaction Analysis
In the study of adamantane-1,3,4-thiadiazole hybrid derivatives, including those similar to the specified compound, noncovalent interactions were characterized using the quantum theory of atoms-in-molecules (QTAIM) approach. The orientation of the amino group was found to differ in non-halogenated structures, indicating a significant role in molecular stability and interaction (El-Emam et al., 2020).
2. Synthesis Methodologies
A general method for the parallel synthesis of various 5-amino-substituted 1,2,4-thiadiazole derivatives, which could include compounds similar to the specified molecule, was developed. This synthesis involved initial cyclization reactions and provided insights into efficient methods for creating such compounds (Park et al., 2009).
3. Binding Pocket Analysis
The study on 1,3,4-thiadiazole-sulfonamides revealed the critical role of the tail in the 5-position as an inhibitory determinant. The structure showed the compound's moiety residing in a unique binding pocket, which is crucial for understanding the interaction with various biological targets (Avvaru et al., 2010).
4. Material Synthesis and Properties
Adamantane-type cardo dicarboxylic acid and related polyamides, potentially including adamantane-1-carboxamide derivatives, were synthesized. These compounds were found to be amorphous with significant molecular weight and showed high solubility in various solvents, indicating their potential in material science applications (Liaw et al., 1999; Liaw et al., 2001).
5. Antiviral Activity
Compounds carrying an adamantyl moiety, similar to the specified molecule, demonstrated significant antiviral activity against influenza A and B viruses. The structure-activity relationship indicated that specific modifications can enhance their antiviral efficacy (Göktaş et al., 2012).
6. Anticancer Activity
Thiazole and 1,3,4-thiadiazole derivatives, including those similar to the specified compound, have been synthesized and evaluated as potent anticancer agents. The structure-activity relationships suggested their efficacy against specific cancer cell lines (Gomha et al., 2017).
7. Antimicrobial and Anti-Inflammatory Activity
Novel derivatives of 1,2,4-triazole-3-thiols, which are structurally related to the specified compound, showed potent antibacterial and anti-inflammatory activity. This suggests the potential of such compounds in the development of new therapeutic agents (Al-Abdullah et al., 2014).
Propiedades
IUPAC Name |
N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22F3N3OS2/c22-21(23,24)16-3-1-12(2-4-16)11-29-19-27-26-18(30-19)25-17(28)20-8-13-5-14(9-20)7-15(6-13)10-20/h1-4,13-15H,5-11H2,(H,25,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFPQGKYGUHRURT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC4=NN=C(S4)SCC5=CC=C(C=C5)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22F3N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

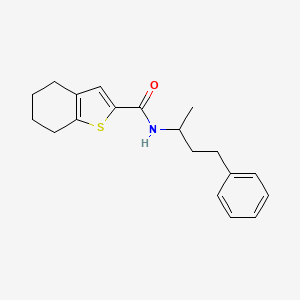
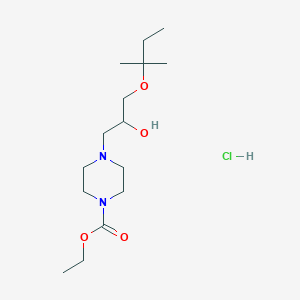
![[4-(3-Methoxyphenyl)-1,3-thiazol-2-yl]methanamine](/img/structure/B2564739.png)
![4-fluoro-N-[(1H-imidazol-2-yl)methyl]-2-methylaniline](/img/structure/B2564740.png)
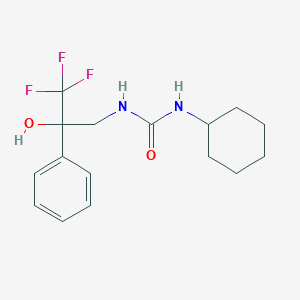
![2-bromo-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzamide](/img/structure/B2564743.png)
![5-(4-fluorophenyl)-N-[2-(4-methoxyphenyl)ethyl]furan-2-carboxamide](/img/structure/B2564744.png)
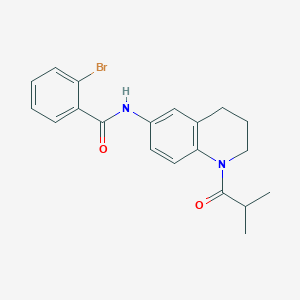
![N-(4-(diethylamino)-2-methylphenyl)-3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2564748.png)
![[2-(2-Bromoethoxy)ethoxy]benzene](/img/structure/B2564749.png)
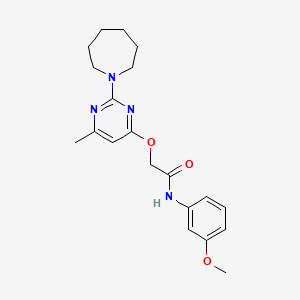
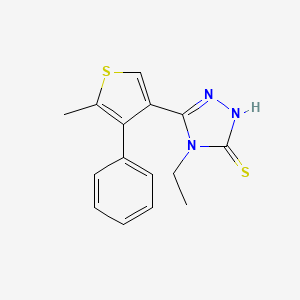
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(m-tolyl)acetamide](/img/structure/B2564755.png)
![4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]-N-prop-2-enylpiperazine-1-carboxamide](/img/structure/B2564756.png)